N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the naphthalen-1-yl group: This step involves the acylation of the oxadiazole ring with a naphthalene derivative.
Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the naphthalen-1-yl group can enhance binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(phenyl)acetamide
- N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(pyridin-2-yl)acetamide
Uniqueness
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalen-1-yl group, which can enhance its biological activity and binding affinity compared to other similar compounds
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-17-10-5-9-16(12-17)20-23-24-21(26-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFSIQDPFJGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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